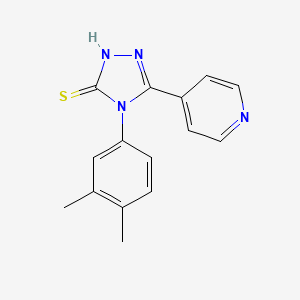

4-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Descripción

Propiedades

IUPAC Name |

4-(3,4-dimethylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4S/c1-10-3-4-13(9-11(10)2)19-14(17-18-15(19)20)12-5-7-16-8-6-12/h3-9H,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZFFLMOXIVIZTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=NNC2=S)C3=CC=NC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701321824 | |

| Record name | 4-(3,4-dimethylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701321824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836279 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

117080-37-2 | |

| Record name | 4-(3,4-dimethylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701321824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the preparation of the core triazole ring. One common method includes the reaction of 3,4-dimethylphenylhydrazine with pyridine-4-carboxylic acid chloride in the presence of a suitable base, followed by cyclization to form the triazole ring. The thiol group can be introduced through subsequent reactions involving sulfur-containing reagents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction conditions and optimizing parameters is common to achieve high efficiency and cost-effectiveness.

Análisis De Reacciones Químicas

S-Alkylation Reactions

The thiol group undergoes nucleophilic substitution with alkyl halides or α-halo ketones under basic conditions, forming thioether derivatives. This reaction is pivotal for modifying the compound’s pharmacological properties.

Key Data:

Mechanism : The thiolate ion (generated in basic media) attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a C–S bond.

Oxidation Reactions

The thiol group is susceptible to oxidation, forming disulfide bridges or sulfonic acids depending on the oxidizing agent. Mild oxidants selectively target the -SH group without affecting other functionalities.

Experimental Findings:

-

Disulfide Formation : Treatment with iodine (I₂) or hydrogen peroxide (H₂O₂) in ethanol yields the corresponding disulfide dimer .

-

Selectivity : Harsher oxidants (e.g., KMnO₄) oxidize the thiol to sulfonic acid, but this is less common due to competing side reactions .

Application : Disulfide formation is critical for stabilizing protein-binding interactions in drug design .

Coordination with Metal Ions

The compound acts as a bidentate ligand, coordinating metal ions via the thiol sulfur and pyridinyl nitrogen. This property is exploited in metallo-β-lactamase (MBL) inhibition.

Key Observations:

-

Zinc Chelation : Binds Zn²⁺ in MBLs (e.g., NDM-1, VIM-2), disrupting enzyme activity .

-

Structure-Activity Relationship (SAR) : Electron-donating substituents enhance metal-binding affinity and inhibitory potency .

Synergistic Effects : Metal coordination improves synergistic antibiotic activity against resistant bacterial strains .

Example:

-

Schiff Base Formation : Reaction with 4-chlorobenzaldehyde in ethanol/H₂SO₄ yields imine derivatives (though this requires amino-substituted triazoles) .

Nucleophilic Substitution at the Pyridinyl Group

The pyridin-4-yl moiety participates in electrophilic aromatic substitution (EAS) under controlled conditions, though such reactions are less common due to steric hindrance from neighboring substituents.

Reported Modifications:

-

Nitration : Requires strong nitrating agents (HNO₃/H₂SO₄), yielding nitro derivatives at the pyridine’s meta position .

Deprotonation and Salt Formation

The thiol group (pKa ~8–10) is deprotonated in alkaline media, forming thiolate salts that enhance solubility and reactivity.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 4-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is studied for its potential biological activities, including antimicrobial and antifungal properties. It may also serve as a lead compound for the development of new drugs.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic effects. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mecanismo De Acción

The mechanism by which 4-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol exerts its effects involves its interaction with specific molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function. Additionally, the triazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Antimycobacterial Activity

- Compound 13 : Exhibits the highest antimycobacterial activity (MIC₉₀ = 3.99 μM) among hydrazone-linked triazoles, attributed to its unsubstituted pyrrole group, which minimizes steric hindrance .

- Target Compound : Expected activity is unconfirmed, but the 3,4-dimethylphenyl group may reduce efficacy compared to compound 13 due to increased steric bulk .

Anticancer Activity

- Schiff Base Metal Complexes: Cu(II) and Co(II) complexes of (E)-5-(pyridin-4-yl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol show moderate inhibition (40-60%) against MCF-7 and Hep-G2 cell lines .

Antimicrobial Activity

- Derivatives with Electron-Withdrawing Groups : Chloro or nitro substituents (e.g., 4-chlorophenyl in compound 3a) enhance antibacterial activity (MIC = 7–15 μg/mL) against E. coli and S. aureus .

Physicochemical and Pharmacokinetic Properties

Actividad Biológica

The compound 4-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 117080-37-2) is a member of the 1,2,4-triazole family, which has garnered significant attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, particularly focusing on its antimicrobial and antifungal properties.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of 282.36 g/mol. The structure features a triazole ring fused with a thiol group and substituted by a pyridine and a dimethylphenyl moiety.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole-3-thiols exhibit promising antimicrobial properties. A study focusing on various S-substituted derivatives demonstrated that compounds similar to our target showed significant activity against several bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 μg/mL, indicating effective antimicrobial action at relatively low concentrations .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|---|

| Compound A | E. coli | 31.25 | 62.5 |

| Compound B | S. aureus | 62.5 | 125 |

| Compound C | P. aeruginosa | 31.25 | 62.5 |

| Target Compound | Various | 31.25 - 62.5 | 62.5 - 125 |

Antifungal Activity

The antifungal potential of triazole derivatives is well-documented, with studies highlighting their efficacy against various fungal pathogens. The target compound was evaluated alongside other triazole-thiol derivatives for antifungal activity against strains such as Candida albicans. The results indicated that modifications at the sulfur atom did not significantly alter the antifungal effectiveness of the compounds .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often linked to their structural features. The presence of electron-donating groups (like methyl or ethyl) enhances the lipophilicity and biological interaction potential of these compounds. For instance, the addition of different substituents on the triazole ring has been shown to modulate both antimicrobial and antifungal activities significantly .

Table 2: Structure-Activity Relationships

| Substituent Type | Effect on Activity |

|---|---|

| Electron-donating groups | Increase in potency |

| Alkyl chains on sulfur | Modulation of solubility |

| Aromatic rings | Enhanced interaction with biological targets |

Case Studies

- Antimicrobial Screening : In one study, a series of triazole-thiol derivatives were synthesized and screened for antimicrobial activity against clinical isolates of bacteria and fungi. The most active compounds exhibited MIC values comparable to standard antibiotics, suggesting their potential as therapeutic agents .

- Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects of triazole derivatives on cancer cell lines (HT29). Specific compounds demonstrated significant cytotoxicity, indicating potential applications in cancer therapy alongside their antimicrobial properties .

Q & A

Q. Q1. What is the standard synthetic route for 4-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, and how are its derivatives prepared?

Methodological Answer: The compound is synthesized via a multi-step process:

Intermediate formation : Condensation of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide in basic media yields the triazole-thiol core .

Derivatization : Alkylated derivatives are prepared by reacting the thiol group with alkyl halides (e.g., methyl iodide) in methanol using NaOH as a base. Mannich bases are synthesized via aminomethylation with formaldehyde and secondary amines (e.g., morpholine) .

Purification : Products are isolated via recrystallization or column chromatography and characterized using elemental analysis, ¹H-NMR, and LC-MS .

Basic Analytical Techniques

Q. Q2. Which analytical methods are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Structural confirmation : ¹H-NMR to verify substituent integration and coupling patterns, LC-MS for molecular weight validation, and IR spectroscopy to identify functional groups (e.g., S-H stretch at ~2500 cm⁻¹) .

- Purity assessment : Elemental analysis (C, H, N, S) with ≤0.4% deviation from theoretical values and HPLC with ≥95% purity threshold .

Advanced Reaction Optimization

Q. Q3. How can reaction yields for Mannich base derivatives be optimized?

Methodological Answer:

- Molar ratios : Use a 1:1.2:1.2 ratio of triazole-thiol:formaldehyde:secondary amine to minimize unreacted starting material.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Temperature control : Reactions performed at 60–70°C for 6–8 hours improve yield (>75%) compared to room-temperature conditions .

Advanced Reactivity of the Thiol Group

Q. Q4. What reaction pathways are available for the thiol group, and how does the pyridine ring influence reactivity?

Methodological Answer:

- Oxidation : Thiols form disulfides using H₂O₂ or I₂ in ethanol, with pyridine enhancing stability via π-π interactions .

- Nucleophilic substitution : Reactivity with alkyl halides is pH-dependent; NaOH deprotonates the thiol to generate a thiolate ion, increasing electrophilic susceptibility .

- Reduction : NaBH₄ reduces disulfides to thiols but requires inert conditions to prevent pyridine ring hydrogenation .

Computational Predictions

Q. Q5. How can computational methods predict biological activity and pharmacokinetics?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., α-amylase for antidiabetic activity). Pyridine’s lone pair facilitates hydrogen bonding with catalytic residues .

- ADME profiling : SwissADME predicts moderate intestinal absorption (TPSA ~90 Ų) and CYP450 inhibition risks due to sulfur and nitrogen heteroatoms .

Experimental-Theoretical Synergy

Q. Q6. How can DFT calculations complement experimental spectroscopic data?

Methodological Answer:

- NMR/IR correlation : B3LYP/6-311+G(d,p) optimizes geometry and calculates chemical shifts/IR frequencies. Deviations <5% validate experimental data .

- Electronic properties : HOMO-LUMO gaps (~4.5 eV) predict charge transfer interactions in metal complexes .

Structure-Activity Relationships (SAR)

Q. Q7. How do substituents on the triazole ring influence biological activity?

Methodological Answer:

- Alkyl chains : Longer chains (e.g., ethyl) enhance lipophilicity and antimicrobial potency (MIC ~12.5 µg/mL against S. aureus) .

- Electron-withdrawing groups : Nitro substituents increase antioxidant activity (IC₅₀ ~35 µM in DPPH assays) by stabilizing radical intermediates .

Data Contradictions in Synthesis

Q. Q8. How can researchers reconcile discrepancies in reported synthetic yields?

Methodological Answer:

- Variable factors : Solvent purity (e.g., anhydrous methanol vs. technical grade) and stirring efficiency impact yields. Reproduce high-yield conditions (e.g., N₂ atmosphere) .

- Byproduct analysis : TLC monitoring identifies side products (e.g., disulfides), which can be minimized with reducing agents like ascorbic acid .

Coordination Chemistry Applications

Q. Q9. What strategies improve the compound’s efficacy as a ligand in metal complexes?

Methodological Answer:

- Metal selection : Transition metals (e.g., Cu²⁺, Zn²⁺) form stable octahedral complexes, confirmed by UV-Vis (d-d transitions at ~600 nm) and ESR .

- Solubility tuning : Introduce sulfonate groups via post-synthetic modification to enhance aqueous stability .

Stability Under Experimental Conditions

Q. Q10. How does the compound degrade under thermal or acidic conditions?

Methodological Answer:

- Thermal analysis : TGA shows decomposition onset at ~220°C, with mass loss corresponding to pyridine ring fragmentation .

- pH stability : Thiol oxidation accelerates below pH 4 (H⁺ catalyzes disulfide formation). Buffered solutions (pH 7–9) are recommended for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.